molecular formula C7H4ClN3O2 B042432 4-Amino-2-chloro-5-nitrobenzonitrile CAS No. 172455-36-6

4-Amino-2-chloro-5-nitrobenzonitrile

Cat. No. B042432
M. Wt: 197.58 g/mol
InChI Key: QDNOBTKJPANVQD-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-nitrobenzonitrile is a chemical compound with potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties are of interest for developing novel compounds and understanding chemical behavior.

Synthesis Analysis

The synthesis of related 2-aminobenzonitriles can involve processes such as nitrosation reactions followed by C-C bond cleavage of arylindoles, indicating potential pathways for synthesizing 4-Amino-2-chloro-5-nitrobenzonitrile (Chen et al., 2018).

Molecular Structure Analysis

The vibrational analysis of a similar compound, 4-chloro-3-nitrobenzonitrile, through quantum chemical calculations, provides insights into the molecular structure, highlighting the importance of harmonic and anharmonic vibrational frequencies (Sert, Çırak, & Ucun, 2013).

Chemical Reactions and Properties

Research on related compounds, such as the reactivity of nitrobenzonitriles with nucleophiles and the influence of substituents on reaction pathways, offers valuable information on the chemical reactions and properties that 4-Amino-2-chloro-5-nitrobenzonitrile may undergo (Chugunova et al., 2021).

Physical Properties Analysis

The study of crystal structures and packing of similar aminobenzonitriles provides data on physical properties such as crystal lattice parameters, which are crucial for understanding the material characteristics of 4-Amino-2-chloro-5-nitrobenzonitrile (Heine et al., 1994).

Chemical Properties Analysis

The examination of the structure and reactivity of nitrobenzonitriles, including studies on hydrogen bonding and the effects of substituents on chemical behavior, sheds light on the chemical properties of 4-Amino-2-chloro-5-nitrobenzonitrile (Glidewell et al., 2002).

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Amino-2-chloro-5-nitrobenzonitrile has been studied in various chemical synthesis processes and reactions. For example, Wilshire (1967) explored its analog, 2-Fluoro-5-nitrobenzonitrile, in reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the magnetic resonance spectra of the resultant derivatives (Wilshire, 1967). Additionally, Koprivova and Červený (2008) studied the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst, revealing the influence of the nitro group's position on the course of hydrogenation (Koprivova & Červený, 2008).

Pharmaceutical Synthesis

In the pharmaceutical industry, compounds like 4-Amino-2-chloro-5-nitrobenzonitrile are used in the synthesis of drugs. Jin et al. (2005) demonstrated its role in the synthesis of Gefitinib, a cancer treatment drug, showcasing its importance in the development of novel pharmaceuticals (Jin et al., 2005).

Antimalarial and Antibacterial Effects

Research has also explored the antimalarial and antibacterial properties of derivatives of nitrobenzonitriles. Elslager et al. (1978) studied a series of quinazolines derived from 5-chloro-2-nitrobenzonitrile, revealing their potential as folate antagonists with antimalarial and antibacterial effects (Elslager et al., 1978).

Catalytic Applications

The compound's derivatives are also useful in catalysis. Kimura et al. (2012) utilized 2-amino-5-nitrobenzonitrile in a tungstate-catalyzed process for the chemical fixation of CO2, demonstrating its role in catalytic applications related to environmental chemistry (Kimura et al., 2012).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-2-chloro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNOBTKJPANVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-5-nitrobenzonitrile

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